8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and multiple methyl groups attached to the imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted precursor, the reaction may involve alkylation, followed by cyclization using suitable catalysts and solvents. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[2,1-f]purines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Imidazo[4,5-b]pyridine: Exhibits various biological activities, including GABA receptor modulation and anti-inflammatory effects.
Pyrimido[4,5-d]pyrimidine: Used in the synthesis of compounds with potential therapeutic applications.
Uniqueness
8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-5-22-16(25)14-15(21(4)18(22)26)20-17-23(10(2)11(3)24(14)17)13-8-6-7-12(19)9-13/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWXIJTYZRBNAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)Cl)C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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